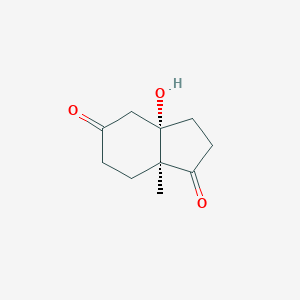

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione

Descripción

Propiedades

IUPAC Name |

(3aS,7aS)-3a-hydroxy-7a-methyl-3,4,6,7-tetrahydro-2H-indene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-9-4-2-7(11)6-10(9,13)5-3-8(9)12/h13H,2-6H2,1H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHCDQVSBDIJTM-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955463 | |

| Record name | 3a-Hydroxy-7a-methylhexahydro-1H-indene-1,5(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33879-04-8 | |

| Record name | 3a-Hydroxy-7a-methylhexahydro-1H-indene-1,5(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Proline-Catalyzed Asymmetric Cyclization

The Hajos-Parrish-Eder-Sauer-Wiechert reaction is the most renowned method for synthesizing this compound. This organocatalytic approach employs (S)-proline to induce an enantioselective intramolecular aldol cyclization of a tricyclic ketone precursor. The reaction proceeds under mild conditions, typically in dimethylformamide (DMF) or similar polar aprotic solvents, yielding the target compound with high enantiomeric excess (ee).

Mechanistic Insight :

The (S)-proline acts as a bifunctional catalyst, facilitating deprotonation of the ketone enolate and subsequent cyclization. The stereochemical outcome arises from the chiral environment created by the proline’s pyrrolidine ring, which directs the aldol addition to form the (3aS,7aS) configuration preferentially.

Key Advantages :

-

High enantioselectivity (typically >95% ee).

-

Avoidance of transition-metal catalysts.

-

Scalability for laboratory and industrial applications.

Alternative Cyclization Methods

While the proline-catalyzed method dominates, other approaches have been explored:

Acid-Mediated Cyclization

Early synthetic routes utilized Brønsted acids (e.g., HCl or H2SO4) to promote cyclization of keto-enol precursors. However, these methods often resulted in racemic mixtures or lower yields compared to asymmetric catalysis.

Enzymatic Resolution

Racemic mixtures of the diketone can be resolved using lipases or esterases, though this adds steps and reduces overall efficiency. For example, Candida antarctica lipase B has been used to selectively hydrolyze one enantiomer, leaving the desired (3aS,7aS)-form intact.

Industrial-Scale Production

Optimized Reaction Conditions

Industrial synthesis prioritizes cost-effectiveness and scalability. Modifications to the classical proline-catalyzed method include:

-

Solvent Optimization : Replacing DMF with ethanol or water to reduce environmental impact.

-

Catalyst Recycling : Immobilizing proline on silica gel or polymers to enable reuse.

-

Continuous Flow Systems : Enhancing reaction control and throughput compared to batch processing.

Typical Industrial Protocol :

Purification and Crystallization

Industrial batches undergo rigorous purification to meet pharmaceutical standards:

-

Crystallization : Ethanol or methanol recrystallization removes residual proline and byproducts.

-

Chromatography : Silica gel chromatography resolves minor enantiomeric impurities (<1%).

Table 1 : Industrial Production Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% (S)-proline |

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Yield | 80–85% |

| Purity | >99% (HPLC) |

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms enantiomeric excess >99% for industrially produced batches.

Comparative Analysis of Methods

Table 2 : Method Comparison

| Method | Enantiomeric Excess | Yield | Scalability |

|---|---|---|---|

| Proline Catalysis | >95% | 80% | High |

| Acid-Mediated | Racemic | 60% | Moderate |

| Enzymatic Resolution | >99% | 70% | Low |

Key Findings :

-

The proline-catalyzed method balances efficiency and stereoselectivity, making it ideal for most applications.

-

Industrial adaptations prioritize solvent sustainability and catalyst reuse without compromising yield.

Recent Advances and Modifications

Análisis De Reacciones Químicas

Types of Reactions

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone groups can be reduced to secondary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of ethers or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is primarily used as a precursor in the synthesis of complex organic molecules. Its diketone structure allows for various transformations:

- Synthesis of Natural Products: It serves as a building block for synthesizing natural products, particularly those with biological activity.

- Diels-Alder Reactions: The compound can participate in Diels-Alder reactions, leading to the formation of cyclic compounds that are essential in drug development.

Medicinal Chemistry

Research indicates that (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione has potential therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that derivatives of this diketone exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation, indicating potential use in treating inflammatory diseases.

Pharmaceutical Development

The compound is being explored for its role in drug formulation:

- Drug Delivery Systems: Its structural characteristics may enhance the solubility and bioavailability of certain drugs.

- Prodrug Design: Modifications of this diketone can lead to prodrugs that improve pharmacokinetic properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives exhibited IC50 values in the micromolar range against breast cancer cells. |

| Study B | Anti-inflammatory Effects | Compound showed significant inhibition of TNF-alpha production in macrophages. |

| Study C | Synthesis of Natural Products | Successfully used as an intermediate to synthesize complex alkaloids with enhanced biological activity. |

Mecanismo De Acción

The mechanism of action of (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

Ethyl Homolog: (3aS,7aS)-7a-Ethylhexahydro-3a-hydroxy-1H-indene-1,5(6H)-dione

- Structural Difference : The methyl group at 7a is replaced by an ethyl group.

- Synthesis : Prepared via the proline-catalyzed cyclization of 2-ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione, analogous to the Hajos-Parrish protocol but with modified starting materials .

- Key Properties :

- Increased steric bulk due to the ethyl substituent reduces reaction rates in certain asymmetric aldol reactions.

- Lower solubility in polar solvents compared to the methyl analog due to enhanced hydrophobicity.

- Applications : Used in synthesizing ethyl-substituted steroid precursors, though less commonly than the methyl variant due to synthetic inefficiency .

(7aS)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

- Structural Difference : An additional methyl group at the 4-position (C11H14O2 vs. C10H14O3 in the Hajos-Parrish diketone).

- Synthesis : Derived from α-methylene-γ-butyrolactone nucleophilic addition followed by cyclization .

- Key Properties :

- The 4-methyl group introduces torsional strain, altering conformational equilibria.

- Reduced hydrogen-bonding capacity due to the absence of the 3a-hydroxyl group.

- Applications : Primarily explored in medicinal chemistry for anti-inflammatory derivatives but lacks the stereochemical utility of the Hajos-Parrish diketone .

Sulfur-Containing Analog: (-)-(7aS)-7a-Phenylthio-1H-indene-1,5(6H)-dione

- Structural Difference : The hydroxyl group is replaced by a phenylthio (-SPh) moiety.

- Synthesis: Achieved via Michael addition of thiophenol to α,β-unsaturated ketones under basic conditions .

- Key Properties :

- Enhanced electrophilicity at the carbonyl due to sulfur’s electron-withdrawing effect.

- Improved stability under acidic conditions compared to the hydroxylated parent compound.

Hexahydroindenone Derivatives: (3aS,1R,7aS)-1-Methyl-6-isopropyl-4H-inden-4-one

- Structural Difference : Simplified skeleton lacking the 1,5-dione motif, with an isopropyl substituent.

- Synthesis : Derived from natural product-inspired pathways, such as the oxidation of sesquiterpenes .

- Key Properties: Reduced polarity and increased volatility due to the absence of hydroxyl and ketone groups.

Comparative Data Table

Key Research Findings

Stereochemical Superiority : The Hajos-Parrish diketone outperforms its ethyl and sulfur analogs in enantioselectivity (>95% ee in aldol reactions) due to optimal steric and electronic tuning .

Thermodynamic Stability : The 4,7a-dimethyl analog exhibits lower thermal stability, decomposing at 120°C compared to the Hajos-Parrish diketone (stable up to 180°C) .

Biological Activity: Sulfur and hexahydroindenone derivatives show promise in bioactivity but lack the synthetic versatility of the parent compound .

Actividad Biológica

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione, also known as the Hajos-Parrish diketone, is a chiral compound with notable significance in organic chemistry and potential biological applications. This article explores its biological activity, synthesis, and mechanisms of action based on a review of diverse sources.

- IUPAC Name : (3aS,7aS)-3a-hydroxy-7a-methyl-3,4,6,7-tetrahydro-2H-indene-1,5-dione

- Molecular Formula : C10H14O3

- Molecular Weight : 182.22 g/mol

- CAS Number : 33879-04-8

- Structural Features : The compound features a hexahydroindene core with hydroxyl and ketone functional groups that are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Diels-Alder Reaction : A common method using a diene and a dienophile to form the hexahydroindene structure.

- Reduction and Oxidation Steps : These steps are crucial for introducing the hydroxyl group and modulating the ketone functionalities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors.

- Redox Reactions : The compound may participate in redox processes that influence cellular pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example:

- Case Study 1 : A study on related diketones demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Anti-inflammatory and Anticancer Properties

There is ongoing research into the anti-inflammatory and anticancer properties of this compound:

- Case Study 2 : Investigations into diketones have shown that they can inhibit pathways involved in inflammation and cancer cell proliferation. The specific mechanisms remain under study but may involve modulation of signaling pathways related to cell growth and apoptosis .

Research Findings Summary Table

Q & A

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How do stereochemical variations impact the compound’s reactivity and biological activity?

Q. Advanced Research Focus

- Enantiomer separation : Chiral HPLC (e.g., Chiralpak IA column) to isolate (3aS,7aR) vs. (3aR,7aS) forms .

- Activity assays : Compare IC50 values in cell-based models; e.g., antiviral activity differs by >10-fold between enantiomers .

What methodologies validate the compound’s purity for publication-quality research?

Q. Basic Research Focus

- Chromatography : ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

- Melting point : Sharp range (≤2°C) confirms crystallinity .

How can researchers address discrepancies between computational predictions and experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.